molecular formula C6H10Cl2 B8698511 1,1-Dichloro-3,3-dimethyl-1-butene CAS No. 32363-94-3

1,1-Dichloro-3,3-dimethyl-1-butene

Cat. No.: B8698511
CAS No.: 32363-94-3
M. Wt: 153.05 g/mol
InChI Key: PKRFQAWEVJJQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-3,3-dimethyl-1-butene (CAS: 32363-91-0) is a chlorinated alkene with the molecular formula C₅H₈Cl₂ and a molar mass of 139.02 g/mol . Its structure features a dichloro-substituted terminal alkene and two methyl groups at the third carbon. This compound is notable for its applications in organic synthesis, particularly in cyclopropanation and alkylation reactions. However, confusion arises with structurally similar compounds, such as Butane, 1,1-dichloro-3,3-dimethyl- (CAS: 6130-96-7), which shares substituents but differs in backbone saturation .

Properties

CAS No.

32363-94-3

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

IUPAC Name

1,1-dichloro-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H10Cl2/c1-6(2,3)4-5(7)8/h4H,1-3H3

InChI Key

PKRFQAWEVJJQIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

a. 3,4-Dichloro-1-butene (CAS: 760-23-6)

  • Structure : Chlorine substituents at C1 and C4 positions, lacking methyl groups.
  • Reactivity : The absence of methyl groups reduces steric hindrance, making it more reactive in electrophilic additions compared to 1,1-dichloro-3,3-dimethyl-1-butene .

b. 3,3-Dimethyl-1-butene (CAS: 563-78-0)

  • Structure: Non-chlorinated analogue with methyl groups at C3.
  • Thermodynamics : Exhibits a phase transition enthalpy of 31.2 kJ/mol⁻¹ (fusion) at 298 K, lower than chlorinated derivatives due to weaker intermolecular forces .

c. 1,2-Dibromo-3,3-dimethyl-1-butene

  • Structure : Bromine replaces chlorine at C1 and C2.
  • Safety : Classified as hazardous under UN GHS guidelines (acute toxicity, skin irritation), highlighting the impact of halogen type on safety profiles .
Table 1: Structural and Thermodynamic Comparison
Compound CAS Molecular Formula Halogen Substituents ΔH Fusion (kJ/mol⁻¹)
This compound 32363-91-0 C₅H₈Cl₂ Cl at C1, C1 Not reported
3,4-Dichloro-1-butene 760-23-6 C₄H₆Cl₂ Cl at C1, C4 Not reported
3,3-Dimethyl-1-butene 563-78-0 C₆H₁₀ None 31.2
1,2-Dibromo-3,3-dimethyl-1-butene - C₆H₁₀Br₂ Br at C1, C2 Not reported

Halogenated Derivatives: Chlorine vs. Bromine

  • 1,1-Dichlorohexane (CAS: 2162-98-3) : A saturated analogue with dichloro substitution. Its enthalpy of vaporization (51.6 kJ/mol⁻¹ ) is higher than unsaturated chlorinated alkenes, reflecting stronger van der Waals interactions in linear alkanes .
  • 1,1-Dichloro-3,3-dimethylbutane (CAS: 6130-96-7) : Saturated backbone with calculated vapor pressures ranging from 1.33 kPa at 321.88 K to 202.67 kPa at 443.18 K , indicating lower volatility compared to the unsaturated 1-butene derivative .

Reactivity in Coordination Chemistry

This compound’s alkene group participates in coordination equilibria. For example, 3,3-dimethyl-1-butene (2e) in Table 1 shows a 10:90 equilibrium ratio in toluene-d8 at 298 K, suggesting moderate binding affinity to metal centers compared to norbornene (<1:>99) or allylbenzene (2:98) . The chlorine substituents in this compound likely enhance electrophilicity, though steric effects from methyl groups may offset this advantage.

Thermodynamic and Physical Properties

Vapor Pressure and Phase Behavior

  • 1,1-Dichloro-3,3-dimethylbutane (saturated analogue): Exhibits a steep rise in vapor pressure with temperature, from 1.33 kPa at 321.88 K to 202.67 kPa at 443.18 K .
  • 3,3-Dimethyl-1-butene : Boiling point reported at 29.2 K under specific conditions, though discrepancies exist in literature .
Table 2: Vapor Pressure Comparison (Selected Temperatures)
Compound Vapor Pressure (kPa) Temperature (K) Source
1,1-Dichloro-3,3-dimethylbutane 1.33 321.88
3,3-Dimethyl-1-butene 31.2 (ΔH fusion) 298

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.